![molecular formula C19H17N3O3 B5568375 N-[4-(乙酰氨基)苯基]-5-甲基-3-苯基-4-异恶唑甲酰胺](/img/structure/B5568375.png)

N-[4-(乙酰氨基)苯基]-5-甲基-3-苯基-4-异恶唑甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

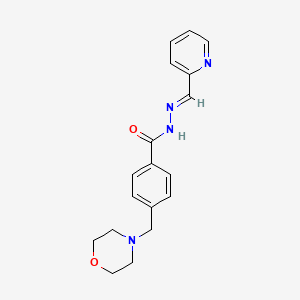

N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to be an effective inhibitor of Aurora A kinase and has potential as a cancer therapeutic.

科学研究应用

磺酰胺的研究应用

包括 N-[4-(乙酰氨基)苯基]-5-甲基-3-苯基-4-异恶唑甲酰胺在内的磺酰胺已因其广泛的临床应用而被深入研究。这些化合物存在于许多临床使用的药物中,包括利尿剂、碳酸酐酶抑制剂 (CAI)、抗癫痫药、抗精神病药和 COX2 抑制剂。最近的研究已扩展到阿普昔布和帕唑帕尼等新药,突出了磺酰胺在开发选择性青光眼药物、抗肿瘤剂和用于诊断各种疾病的工具中的重要性。这种特有的结构基序仍然是未来药物开发的重点 (Carta、Scozzafava 和 Supuran,2012)。

环境和健康影响研究

已经审查了包括磺胺甲恶唑(磺酰胺的近亲)在内的化学物质的环境和健康影响,特别关注它们作为持久性有机污染物的存在。研究评估了从水溶液中去除这些化合物的技术,强调了可持续发展技术以减轻其环境影响的必要性 (Prasannamedha 和 Senthil Kumar,2020)。

高级氧化工艺

通过高级氧化工艺 (AOP) 降解对乙酰氨基酚等化合物提供了对环境归宿和药物残留潜在健康风险的见解。这一研究领域对于了解如何管理环境中药物化合物的存在并减轻其对人类健康和生态系统的影响至关重要 (Qutob、Hussein、Alamry 和 Rafatullah,2022)。

毒理学和安全性审查

包括乙酰胺和甲酰胺衍生物在内的相关化合物的毒理学已得到更新,以提供有关其生物效应的全面信息。此类审查对于确保在包括药品在内的各种应用中使用的化合物安全性至关重要 (Kennedy,2001)。

作用机制

Target of Action

The primary target of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Similar compounds are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in reduced inflammation, pain, and fever . This makes the compound effective as an analgesic and antipyretic agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .

生化分析

Biochemical Properties

. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, which can modulate their activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide at different dosages in animal models have not been studied .

属性

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBYQEUSXWANSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)